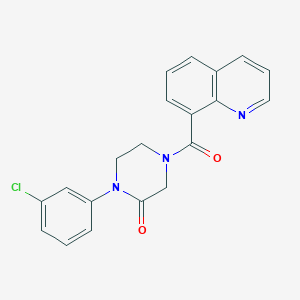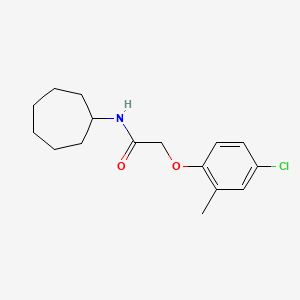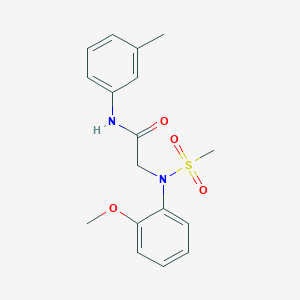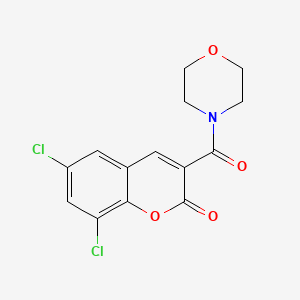![molecular formula C11H13NO4 B5597334 ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)
ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate, commonly referred to as ethyl salicylate, is an organic compound with the molecular formula C11H13NO4. It is a colorless liquid with a sweet, fruity odor that is commonly used in the fragrance and flavor industries. Ethyl salicylate has also been shown to have a range of potential applications in scientific research, particularly in the fields of biochemistry and physiology.
科学的研究の応用
Enzymatic Hydrolysis in Drug Synthesis
A prototype anti-asthma drug, LASSBio 482, utilized enzymatic hydrolysis of the methyl ester of a similar compound in its production process. The study highlighted the use of immobilized lipase in a three-phase system for the synthesis of the desired product, demonstrating enzymatic hydrolysis as a promising technique for drug synthesis (Bevilaqua et al., 2004).
Antioxidant Properties
Research into phenolic compounds has shown significant antioxidant activities. For instance, compounds extracted from Juglans regia kernels, including ethyl gallate and others, displayed notable DPPH scavenging capacities. These findings suggest the potential antioxidative benefits of phenolic compounds, which could be influenced by the number of hydroxyl groups in their aromatic rings (Zhang et al., 2009).
Antimicrobial Activity
Phenolic compounds isolated from the aerial parts of Anabasis aphylla demonstrated selective inhibitory activity against a range of microorganisms, including Gram-positive bacteria and yeast. This research suggests the potential of such compounds as antimicrobial agents (Du et al., 2009).
Antioxidative Phenolic Compounds
Almond (Prunus amygdalus) skins were found to contain nine phenolic compounds with DPPH free radical scavenging activities. This study identifies the antioxidative potential of these compounds, contributing to the understanding of natural antioxidants (Sang et al., 2002).
Geranylated Phenolic Constituents
New geranylated phenolic constituents isolated from the fruits of Artocarpus nobilis showed strong antioxidant activity, indicating the potential of these compounds in oxidative stress mitigation (Jayasinghe et al., 2006).
特性
IUPAC Name |
ethyl 2-[2-[(E)-hydroxyiminomethyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-15-11(13)8-16-10-6-4-3-5-9(10)7-12-14/h3-7,14H,2,8H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHDVGOPIHWRQ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-ethylbutyl)-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597256.png)



![4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5597295.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
![4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5597342.png)
![2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)